N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the oxadiazole ring, which is further connected to an isobutyramide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethylbenzohydrazide with isobutyric anhydride under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can be compared with other similar compounds, such as:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)isobutyramide: Lacks the dimethyl groups on the phenyl ring, which may affect its biological activity and chemical reactivity.
N-(5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl)isobutyramide: Contains a sulfur atom in place of the oxygen atom in the oxadiazole ring, which may alter its chemical properties and biological effects.
N-(5-(3,4-dimethylphenyl)-1,3,4-triazol-2-yl)isobutyramide: Contains an additional nitrogen atom in the ring, which may impact its stability and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)12(18)15-14-17-16-13(19-14)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCJSEJGRNGTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.